2-Cyano-5-fluoropyridine

Description

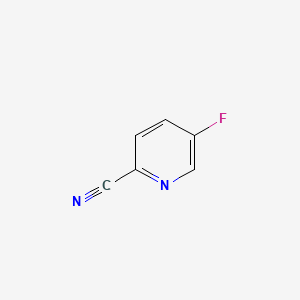

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHRMVSUUPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462537 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-62-2 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-5-fluoropyridine (CAS: 327056-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-5-fluoropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Characterized by a pyridine ring substituted with a cyano group at the 2-position and a fluorine atom at the 5-position, this compound offers a unique combination of reactivity and physicochemical properties.[1] The presence of the electron-withdrawing fluorine atom and the versatile cyano group makes it an important intermediate for the synthesis of complex molecular scaffolds, particularly in the development of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, spectroscopic data, and significant applications, with a focus on its role in the synthesis of targeted therapeutics like PARP and kinase inhibitors.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[4] It is soluble in solvents like methanol.[5] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 327056-62-2 | [6][7] |

| Molecular Formula | C₆H₃FN₂ | [6][7] |

| Molecular Weight | 122.10 g/mol | [6][7] |

| Melting Point | 35-41 °C / 40-44 °C | [7] |

| Boiling Point | 214.9 ± 20.0 °C (Predicted) | [2][6] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2][6] |

| Flash Point | 99 °C / 210 °F | [2][8] |

| pKa | -2.74 ± 0.10 (Predicted) | [6][8] |

| InChIKey | BHXHRMVSUUPOLX-UHFFFAOYSA-N | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) A representative ¹H NMR spectrum in CDCl₃ shows characteristic signals for the three aromatic protons on the pyridine ring.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Source(s) |

| 8.61 ppm | d | - | H6 | [6] |

| 7.78 ppm | m | - | H4 | [6] |

| 7.58 ppm | m | - | H3 | [6] |

Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows the expected molecular ion peak.[6]

-

M+: 122[6]

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key absorptions include those for the C≡N (cyano) stretch and C-F stretch. Detailed ATR-IR spectra are publicly available for reference.[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a diazotization-fluorination reaction (Balz-Schiemann type reaction) starting from an aminopyridine precursor. Two detailed protocols are outlined below.

Caption: General synthesis route for this compound.

Experimental Protocol 1: Using Fluoroboric Acid

This method utilizes 2-cyano-5-aminopyridine and fluoroboric acid for the diazotization and subsequent thermal decomposition.[9]

-

Preparation of Diazonium Salt:

-

To a 500 mL four-neck round-bottom flask, add 175 mL of 40% fluoroboric acid (1.05 mol).[9]

-

While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions.[9]

-

Cool the reaction mixture in an ice-salt bath to between -10 °C and -5 °C.[9]

-

Slowly add a saturated aqueous solution of 21.6 g of sodium nitrite (0.315 mol), maintaining the temperature between -10 °C and -5 °C.[9]

-

Continue stirring for 1 hour, during which a large amount of white solid (the diazonium salt) will precipitate.[9]

-

Isolate the precipitate by vacuum filtration and wash with anhydrous ether and anhydrous ethanol.[9]

-

Dry the solid in a vacuum oven to a constant weight.[9]

-

-

Thermal Decomposition:

-

In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.[9]

-

Add the dried diazonium salt in portions.[9]

-

Slowly heat the mixture to 80 °C and maintain at reflux for approximately 30 minutes to ensure complete decomposition.[9]

-

Cool the reaction mixture, adjust the pH to ~7 with ammonia water, and separate the aqueous phase.[9]

-

The product can be isolated from the organic layer. The total reported yield is approximately 64%.[8]

-

Experimental Protocol 2: Using Hydrogen Fluoride-Pyridine

This procedure uses a solution of hydrogen fluoride in pyridine as the fluorinating agent.

-

Diazotization and Fluorination:

-

In a specialized reaction flask suitable for HF, dissolve 10.03 g (84.2 mmol) of 5-amino-pyridine-2-carbonitrile in 100 g of 70% hydrogen fluoride-pyridine solution.[6]

-

Cool the solution in an ice-salt bath.[6]

-

Add 8.7 g (126 mmol) of sodium nitrite in batches.[6]

-

Stir the reaction mixture in the ice-salt bath for 45 minutes.[6]

-

Remove the ice bath and continue stirring at room temperature for 30 minutes.[6]

-

Heat the reaction mixture at 80 °C for 1.5 hours.[6]

-

-

Work-up and Isolation:

-

Quench the reaction by slowly pouring the mixture into approximately 400 g of an ice/water mixture.[6]

-

Extract the aqueous mixture with dichloromethane (6 x 150 mL).[6]

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

-

Applications in Drug Development

The unique electronic properties conferred by the fluorine and cyano groups make this compound a valuable precursor in the synthesis of various pharmaceuticals.[2][3]

Role as a Versatile Chemical Building Block

The compound's structure allows it to participate in a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the substituents, facilitates the displacement of the fluorine atom by various nucleophiles.

-

Cross-Coupling Reactions: The pyridine ring can be functionalized through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

-

Cyano Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a handle for further molecular elaboration.

Application in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[10][11] The indazole carboxamide core of several PARP inhibitors, including Niraparib, is structurally accessible from precursors like this compound. The initial step often involves the reaction of the cyanopyridine with hydrazine to form a 3-aminoindazole intermediate.

Caption: Workflow for synthesis of a key PARP inhibitor intermediate.

Representative Experimental Protocol: Synthesis of 3-Amino-6-fluoroindazole

This protocol describes the plausible synthesis of a key intermediate for PARP inhibitors from this compound.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (e.g., 1.5 eq) to the suspension.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under vacuum.

-

The resulting solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 3-amino-6-fluoroindazole intermediate.

-

Relevance to Kinase Inhibitor Scaffolds

The cyanopyridine motif is prevalent in the design of various kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Small molecule inhibitors often target the ATP-binding site of kinases. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds within this site, mimicking interactions of the natural substrate, ATP. This compound serves as a valuable starting material for building molecules that can be further elaborated into potent and selective kinase inhibitors.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).[8]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical safety goggles, and gloves is recommended.[8]

Conclusion

This compound (CAS: 327056-62-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an essential tool for medicinal chemists. Its role as a precursor to key structural motifs in advanced therapeutics, such as PARP and kinase inhibitors, underscores its importance in the development of next-generation drugs for oncology and other therapeutic areas. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this powerful building block.

References

- 1. medkoo.com [medkoo.com]

- 2. rsc.org [rsc.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C6H3FN2 | CID 11332453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氰基-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 327056-62-2|this compound|BLD Pharm [bldpharm.com]

A Technical Overview of 2-Cyano-5-fluoropyridine: Molecular Formula and Weight

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core molecular information for 2-Cyano-5-fluoropyridine, a heterocyclic compound relevant in various research and development applications.

The molecular formula and molecular weight are foundational data points for any chemical entity, critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.

Core Molecular Data

The essential molecular details for this compound are summarized in the table below. This information is consistently reported across chemical data repositories.

| Property | Value | Citations |

| Molecular Formula | C₆H₃FN₂ | [1][2][3] |

| Molecular Weight | 122.10 g/mol | [1][2] |

This data is derived from the elemental composition of the molecule, which consists of six carbon atoms, three hydrogen atoms, one fluorine atom, and two nitrogen atoms.

While the request specified a format including experimental protocols and signaling pathways, these elements are not applicable to the determination of fundamental molecular properties like formula and weight. These are intrinsic characteristics of the compound's structure.

The logical relationship for deriving the molecular weight from the molecular formula is a direct calculation based on the atomic weights of the constituent elements. This relationship can be visualized as a simple workflow.

Caption: Derivation of Molecular Weight.

References

A Comprehensive Technical Guide to 2-Cyano-5-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-fluoropyridine, a fluorinated pyridine derivative, has emerged as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. The introduction of a fluorine atom and a cyano group onto the pyridine ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry. This document provides an in-depth technical overview of the chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug development.

Chemical and Physical Properties

The distinct characteristics of this compound make it a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂ | [1][2] |

| Molecular Weight | 122.10 g/mol | [1][3] |

| Appearance | White to almost white or beige solid, powder to crystal | [4][5] |

| Melting Point | 35-41 °C | [2][4] |

| Boiling Point | 214.9 ± 20.0 °C (Predicted) | [2][4] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Flash Point | 99 °C (98.9 °C) | [2][4] |

| Solubility | Soluble in Methanol | [4] |

| pKa | -2.74 ± 0.10 (Predicted) | [2][4] |

| CAS Number | 327056-62-2 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ= 8.61 (d, 1H), 7.78 (m, 1H), 7.58 (m, 1H) | [6][7] |

| GC-MS | Molecular ion peak M+ 122 | [6][7] |

| ATR-IR | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a diazotization reaction of 2-cyano-5-aminopyridine.[2][8]

Experimental Protocol: Diazotization and Thermal Decomposition

This method utilizes fluoroboric acid as the fluorinating agent, offering a practical and efficient route to the target compound.[8]

Materials:

-

2-cyano-5-aminopyridine

-

40% Fluoroboric acid

-

Sodium nitrite

-

Petroleum ether

-

Anhydrous ether

-

Anhydrous ethanol

-

Ammonia water

-

Anhydrous sodium carbonate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

Procedure:

-

Preparation of Diazonium Salt:

-

In a 500 mL four-neck round-bottom flask, add 175 mL of 40% fluoroboric acid.

-

While stirring, add 38.6 g of 2-cyano-5-aminopyridine in portions.

-

Cool the mixture to -10 to -5°C using an ice-salt bath.

-

Slowly add a saturated solution of 21.6 g of sodium nitrite, maintaining the temperature between -10 and -5°C.

-

Continue stirring for 1 hour, during which a large amount of white solid will precipitate.

-

Store the reaction mixture in a refrigerator overnight to ensure complete precipitation of the diazonium salt.

-

Filter the precipitate under vacuum and wash with anhydrous ether and anhydrous ethanol until it is nearly colorless.

-

Dry the precipitate in a vacuum oven to a constant weight.

-

-

Thermal Decomposition:

-

In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in portions.

-

Slowly heat the flask to 80°C and maintain reflux for approximately 30 minutes to ensure complete decomposition. A large amount of white smoke (N₂ + BF₃) will be evolved.[8]

-

Cool the reaction mixture.

-

-

Work-up and Isolation:

-

Adjust the pH of the aqueous phase to approximately 7 with ammonia water and separate the petroleum ether layer.

-

Pass dry hydrogen chloride gas through the petroleum ether solution to precipitate the hydrochloride salt of this compound as a white substance.

-

The hydrochloride salt can be converted to the free base (a light yellow transparent liquid) by treatment with a base or by heating.[8]

-

Alternatively, the mother liquor from the diazonium salt filtration can be slowly heated to 80°C until gas evolution ceases. The pH is then adjusted to 7 with anhydrous sodium carbonate, and the product is isolated by steam distillation.

-

The overall yield for this process is reported to be around 64%.[2][8]

Reactivity and Stability

This compound is a stable compound under normal storage conditions, which include a sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[8] The presence of the electron-withdrawing fluorine atom and cyano group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho or para to the fluorine atom. This reactivity is a key feature exploited in its synthetic applications.

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry.[2][8] Its utility stems from the ability to introduce a fluorinated pyridine moiety into larger, more complex molecules. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. While specific signaling pathways involving this compound are not documented, as it is a building block, it is a precursor to various active pharmaceutical ingredients (APIs). For instance, fluorinated pyridines are found in kinase inhibitors used in oncology.[9]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements: H302, H318, H400[1]

Conclusion

This compound is a fundamentally important building block for the synthesis of advanced pharmaceutical intermediates and active ingredients. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile reagent for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C6H3FN2 | CID 11332453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 327056-62-2 [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 327056-62-2 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Cyano-5-fluoropyridine

This technical guide provides an in-depth overview of 2-Cyano-5-fluoropyridine, a key intermediate in pharmaceutical and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity

IUPAC Name: 5-fluoropyridine-2-carbonitrile[1]

Synonyms:

-

5-fluoropicolinonitrile[1]

-

5-Fluoro-2-pyridinecarbonitrile[1]

-

2-Cyano-5-fluorpyridine[1]

-

5-FLUORO-2-CYANOPYRIDINE[1]

Physicochemical and Safety Data

The following table summarizes the key physicochemical properties and safety information for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃FN₂ | [1][2] |

| Molecular Weight | 122.10 g/mol | [1][2] |

| CAS Number | 327056-62-2 | [1] |

| Appearance | Solid | |

| Melting Point | 35-41 °C | |

| Flash Point | 98.9 °C | |

| InChI Key | BHXHRMVSUUPOLX-UHFFFAOYSA-N | [1] |

| SMILES | Fc1ccc(nc1)C#N | |

| Hazard Codes | H302, H318, H400 | |

| Precautionary Codes | P264, P273, P280, P301 + P312, P305 + P351 + P338, P391 |

Experimental Protocols

Synthesis of this compound via Diazotization

A common and practical method for the synthesis of this compound involves the diazotization of 2-cyano-5-aminopyridine, followed by a fluorination reaction.[3]

Materials:

-

2-cyano-5-aminopyridine

-

40% Fluoroboric acid

-

Sodium nitrite

-

Ice

-

Salt

-

Anhydrous ether

-

Anhydrous ethanol

-

Petroleum ether

-

Anhydrous sodium carbonate or ammonia water

-

Dry hydrogen chloride gas (optional, for hydrochloride salt formation)

Procedure:

Step 1: Preparation of the Diazonium Salt [3]

-

In a 500 mL four-neck round-bottom flask equipped with a stirrer, reflux apparatus, and thermometer, add 175 mL of 40% (1.05 mol) fluoroboric acid.

-

While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in several portions.

-

After the addition is complete, cool the reaction mixture to between -10 and -5°C using an ice-salt bath.

-

At this temperature, slowly add a saturated solution of 21.6 g of sodium nitrite (0.315 mol). Maintain the temperature between -10 and -5°C and continue stirring for 1 hour. A significant amount of white solid will precipitate.

-

Store the reaction mixture in a refrigerator overnight to ensure complete precipitation of the diazonium salt.

-

Vacuum filter the precipitate and wash it with anhydrous ether and anhydrous ethanol until it is nearly colorless.

-

Dry the precipitate in a vacuum oven to a constant weight to yield the diazonium salt.

Step 2: Thermal Decomposition [3]

-

In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in multiple portions.

-

Slowly heat the flask to 80°C and maintain it at reflux for approximately 30 minutes. The diazonium salt will decompose, releasing nitrogen and boron trifluoride gas. Continue heating until gas evolution ceases.

-

Cool the reaction mixture.

-

Neutralize the mixture by adjusting the pH to approximately 7 with anhydrous sodium carbonate or ammonia water.

-

Separate the organic layer. The aqueous layer can be further extracted with a suitable organic solvent to maximize recovery.

-

The combined organic layers contain the desired product, this compound. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. This makes it a useful building block for introducing the cyanopyridyl moiety into more complex molecules. For instance, it can be used in the synthesis of anti-cancer Ube2T inhibitors through a two-step reaction process starting with a nucleophilic aromatic substitution with pyrrolidine.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-cyano-5-aminopyridine.

References

Synthesis of 2-Cyano-5-fluoropyridine from 2-cyano-5-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable pharmaceutical intermediate, 2-cyano-5-fluoropyridine, from 2-cyano-5-aminopyridine. The primary synthetic route discussed is the Balz-Schiemann reaction, a reliable method for introducing fluorine into aromatic systems. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom onto the pyridine ring can significantly alter the physical, chemical, and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of this compound from 2-cyano-5-aminopyridine is a critical transformation for medicinal chemists and process development scientists.

Reaction Pathway

The synthesis of this compound from 2-cyano-5-aminopyridine is typically achieved through a diazotization reaction followed by fluorination, a process known as the Balz-Schiemann reaction. In this reaction, the amino group of 2-cyano-5-aminopyridine is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the desired fluorinated product.

Experimental Protocols

Two primary methods for the synthesis of this compound from 2-cyano-5-aminopyridine have been reported, primarily differing in the fluorinating agent used.

Method A: Using Fluoroboric Acid

This method involves the diazotization of 2-cyano-5-aminopyridine with sodium nitrite in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1]

Step 1: Preparation of the Diazonium Salt [1]

-

In a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 175 mL of 40% (1.05 mol) fluoroboric acid.

-

With stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions.

-

Cool the resulting mixture to between -10 and -5 °C using an ice-salt bath.

-

Slowly add a saturated aqueous solution of 21.6 g (0.315 mol) of sodium nitrite, maintaining the temperature between -10 and -5 °C.

-

Continue stirring for 1 hour at this temperature, during which a large amount of white solid (the diazonium salt) will precipitate.

-

Store the reaction mixture in a refrigerator overnight to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it with anhydrous ether and anhydrous ethanol until it is nearly colorless.

-

Dry the solid in a vacuum oven to a constant weight.

Step 2: Thermal Decomposition [1]

-

In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in portions.

-

Slowly heat the mixture to 80 °C and maintain at reflux for approximately 30 minutes. The diazonium salt will decompose, releasing nitrogen and boron trifluoride gas.

-

After the decomposition is complete (cessation of gas evolution), cool the reaction mixture.

-

Adjust the pH to approximately 7 with ammonia water and separate the aqueous phase.

-

The mother liquor from the diazonium salt filtration is also heated to 80 °C to decompose any remaining salt. The pH is then adjusted to 7 with anhydrous sodium carbonate, and the product is isolated by steam distillation.

-

The organic layers are combined. The product can be further purified by precipitating as its hydrochloride salt by passing dry hydrogen chloride gas through the petroleum ether solution, followed by neutralization.

Method B: Using Hydrogen Fluoride-Pyridine

This alternative procedure utilizes a solution of hydrogen fluoride in pyridine as the fluorinating agent.[2][3]

Step 1: Diazotization and Fluorination [2][3]

-

In a suitable reaction flask (note: specialized equipment for handling HF is necessary), dissolve 10.03 g (84.2 mmol) of 5-amino-pyridine-2-carbonitrile in 100 g of 70% hydrogen fluoride-pyridine solution.

-

Cool the solution in an ice-salt bath.

-

Add 8.7 g (126 mmol) of sodium nitrite in batches. The reaction solution will turn dark red.

-

Stir the mixture in the ice-salt bath for 45 minutes.

-

Remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Heat the reaction mixture at 80 °C for 1.5 hours.

Step 2: Work-up and Isolation [2][3]

-

After the reaction is complete, carefully quench the reaction mixture by slowly pouring it into an ice/water mixture (approximately 400 g).

-

Extract the product with dichloromethane (6 x 150 mL).

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Experimental Workflow

The general workflow for the synthesis of this compound via the Balz-Schiemann reaction is depicted below.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Method A (Fluoroboric Acid) | Method B (HF-Pyridine) | Reference |

| Starting Material | 2-Cyano-5-aminopyridine | 5-Amino-pyridine-2-carbonitrile | [1][2][3] |

| Reagents | 40% HBF₄, NaNO₂ | 70% HF-Pyridine, NaNO₂ | [1][2][3] |

| Yield | 64% | 98% (crude) | [1][2][3] |

| Product Form | Light yellow transparent liquid | Orange solid (crude) | [1][2][3] |

| Molecular Weight | 122.10 g/mol | 122.10 g/mol | [4] |

| Melting Point | 35-41 °C | Not reported |

Spectroscopic Data

Characterization data for the synthesized this compound is crucial for confirming its identity and purity.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ = 8.61 (d, 1H), 7.78 (m, 1H), 7.58 (m, 1H) | [2][3] |

| GC-MS | Molecular ion peak (M⁺) = 122 | [2][3] |

Safety Considerations

-

Hydrogen Fluoride (HF): Both anhydrous HF and its solutions (like HF-pyridine) are extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. Calcium gluconate gel should be readily available as an antidote for HF burns.[2]

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dried. Handle with care and avoid friction or shock.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of eye protection and gloves. The reaction should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from 2-cyano-5-aminopyridine via the Balz-Schiemann reaction is a well-established and effective method. While both fluoroboric acid and hydrogen fluoride-pyridine have been successfully employed, the choice of reagent will depend on the available equipment, safety protocols, and desired scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important fluorinated pyridine derivative.

References

Solubility Profile of 2-Cyano-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-fluoropyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide presents a generalized, yet detailed, methodology for the experimental determination of its solubility.

Qualitative Solubility

Initial qualitative assessments indicate that this compound is soluble in methanol.[1][2] For a related isomer, 5-Cyano-2-fluoropyridine, it has been noted to be soluble in organic solvents while being sparingly soluble in water. This suggests that this compound is likely to exhibit good solubility in polar organic solvents. However, for precise applications in drug development and process chemistry, quantitative measurements are essential.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of solvents at various temperatures has not been published. To facilitate research and development, the following table provides a structured template for recording experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Phosphate Buffer (pH 7.4) | e.g., 37 | e.g., Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most widely accepted and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method, as proposed by Higuchi and Connors.[3] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant can then be carefully collected.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to create a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the saturated solution by referring to the calibration curve and accounting for the dilution factor.

-

Data Analysis and Reporting

-

Calculate the solubility in g/L and mol/L.

-

Perform each experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

It is also recommended to analyze the solid residue after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during the equilibration process.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination experiment.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides a robust framework for the systematic determination and reporting of the solubility of this compound. The generation of such data is a critical step in advancing the use of this important compound in research and drug development.

References

An In-depth Technical Guide to 2-Cyano-5-fluoropyridine: Physicochemical Properties and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, and a detailed experimental protocol for the synthesis of 2-Cyano-5-fluoropyridine. This compound is a significant intermediate in the pharmaceutical industry, valued for its role in the development of novel therapeutic agents.[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 327056-62-2 | [2][3][4][5] |

| Molecular Formula | C₆H₃FN₂ | [2][5][6] |

| Molecular Weight | 122.10 g/mol | [5][6] |

| Melting Point | 35-44 °C | [2][7] |

| Boiling Point | 214.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 98.9 °C | |

| Appearance | White to off-white powder or crystals | [7] |

Experimental Protocols

A definitive experimental protocol for the determination of the melting and boiling points of this compound is not extensively detailed in the provided literature. However, standard laboratory procedures, such as capillary melting point determination and distillation under controlled pressure for boiling point, would be employed.

A well-documented experimental protocol for the synthesis of this compound involves the diazotization of an amino-substituted pyridine precursor.[1][3][8]

Synthesis of this compound from 2-Cyano-5-aminopyridine [1]

This method utilizes a diazotization reaction followed by thermal decomposition.

1. Preparation of the Diazonium Salt:

-

In a 500 mL four-neck round-bottom flask, add 175 mL of 40% fluoroboric acid (1.05 mol).

-

While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions.

-

Cool the mixture to between -10 and -5°C using an ice-salt bath.

-

Slowly add a saturated solution of 21.6 g of sodium nitrite (0.315 mol), maintaining the temperature between -10 and -5°C.

-

Continue stirring for 1 hour, during which a significant amount of white solid (the diazonium salt) will precipitate.

-

Allow the reaction mixture to stand overnight in a refrigerator to ensure complete precipitation.

-

Filter the precipitate under vacuum, wash with anhydrous ether and anhydrous ethanol until nearly colorless.

-

Dry the solid in a vacuum oven to a constant weight.

2. Thermal Decomposition:

-

In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in portions.

-

Slowly heat the mixture to 80°C and maintain at reflux for approximately 30 minutes to ensure complete decomposition, which is indicated by the cessation of gas evolution (N₂ + BF₃).

-

Cool the reaction mixture.

3. Isolation and Purification:

-

Adjust the pH of the aqueous phase to approximately 7 with ammonia water and separate the aqueous layer.

-

Pass dry hydrogen chloride gas through the petroleum ether layer to precipitate the hydrochloride salt of this compound as a white substance.

-

The hydrochloride salt can be converted to the final product, a light yellow transparent liquid, through alkalization or heating.

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [chembk.com]

- 3. This compound | 327056-62-2 [chemicalbook.com]

- 4. This compound CAS#: 327056-62-2 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H3FN2 | CID 11332453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-シアノ-5-フルオロピリジン | this compound | 327056-62-2 | 東京化成工業株式会社 [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Cyano-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic building block, 2-Cyano-5-fluoropyridine. This compound is of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Numbering

The chemical structure and atom numbering scheme for this compound (CAS No: 327056-62-2) are depicted below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The experimental data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized in the table below[1]. For comparison, simulated data from the GISSMO NMR database, calculated for a 600.01 MHz spectrometer, is also presented[2].

| Proton | Experimental Chemical Shift (δ) ppm[1] | Experimental Multiplicity[1] | Simulated Chemical Shift (δ) ppm[2] | Simulated Multiplicity & Coupling Constants (J) Hz[2] |

| H6 | 8.61 | d | 8.613 | d, J = 2.8 Hz |

| H4 | 7.78 | m | 8.031 | dd, J = 8.8, 4.1 Hz |

| H3 | 7.58 | m | 7.836 | dd, J = 8.8, 2.8 Hz |

Note on Multiplicities: The experimental data describes the signals for H4 and H3 as multiplets ('m')[1]. The simulated data provides a more detailed interpretation, suggesting a doublet of doublets ('dd') for both H4 and H3 due to coupling with adjacent protons and the fluorine atom[2]. This is consistent with the expected splitting patterns for this substitution pattern.

¹³C NMR Spectral Data

Obtaining experimental ¹³C NMR data for this compound has proven challenging based on publicly available information. While computational and predictive methods for ¹³C NMR chemical shifts exist, this guide prioritizes experimentally verified data for accuracy and reliability in research and development settings[3][4]. Further investigation into proprietary databases or direct experimental analysis is recommended to obtain and verify the ¹³C NMR spectrum.

Experimental Protocol

The following provides a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound, based on common laboratory practices for similar compounds.

References

In-Depth Spectroscopic Analysis of 2-Cyano-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the vibrational properties of 2-Cyano-5-fluoropyridine, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages computational chemistry data and comparative analysis with structurally similar compounds to offer a comprehensive overview of its expected Fourier-Transform Infrared (FTIR) and Raman spectroscopic signatures. This guide includes detailed, generalized experimental protocols for acquiring FTIR and Raman spectra for this class of compounds, alongside tabulated theoretical vibrational frequencies and their assignments. A workflow diagram for spectroscopic analysis is also presented to illustrate the logical progression from sample preparation to data interpretation.

Introduction

This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the cyano (-C≡N) and fluoro (-F) groups on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and intermolecular interactions. Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful non-destructive tool for the structural characterization and identification of such molecules. This guide aims to provide a foundational understanding of the expected vibrational behavior of this compound, thereby aiding researchers in its synthesis, characterization, and application.

Theoretical Vibrational Analysis

Due to the current lack of published experimental FTIR and Raman spectra for this compound, the vibrational frequencies and their assignments presented herein are based on theoretical calculations and comparisons with analogous molecules, such as other cyanopyridines and fluorinated pyridines. These theoretical predictions offer valuable insights into the expected spectral features.

The vibrational modes of this compound can be categorized into several groups:

-

Pyridine Ring Vibrations: These include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane ring deformation modes.

-

Cyano Group Vibrations: The C≡N stretching vibration is a particularly strong and characteristic band in both FTIR and Raman spectra.

-

C-F Group Vibrations: The C-F stretching and bending modes are also expected to be prominent features in the spectra.

-

Coupled Vibrations: Some vibrational modes will involve the coupled motion of multiple functional groups.

Predicted FTIR and Raman Data

The following tables summarize the predicted vibrational frequencies (in cm⁻¹) and their assignments for this compound. These are derived from computational studies on similar molecules and established group frequency correlations.

Table 1: Predicted FTIR and Raman Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected FTIR Intensity | Expected Raman Intensity |

| ~3100 - 3000 | Aromatic C-H Stretching | Medium | Medium-Strong |

| ~2230 - 2210 | C≡N Stretching | Strong | Strong |

| ~1600 - 1580 | Pyridine Ring Stretching (C=C, C=N) | Strong | Medium |

| ~1500 - 1450 | Pyridine Ring Stretching | Medium-Strong | Medium |

| ~1450 - 1400 | Pyridine Ring Stretching | Medium | Medium |

| ~1300 - 1200 | C-F Stretching | Strong | Weak |

| ~1200 - 1000 | In-plane C-H Bending | Medium | Medium |

| ~1000 - 950 | Pyridine Ring Breathing | Weak | Strong |

| ~900 - 800 | Out-of-plane C-H Bending | Strong | Weak |

| ~800 - 700 | Pyridine Ring Deformation | Medium | Weak |

| ~600 - 500 | Out-of-plane Ring Deformation | Medium | Weak |

| ~500 - 400 | C-C≡N Bending | Medium | Medium |

| Below 400 | C-F Bending and other low-frequency modes | Medium | Medium |

Note: The intensities are qualitative predictions and may vary in actual experimental spectra.

Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed, generalized protocols for obtaining high-quality FTIR and Raman spectra of solid pyridine derivatives. These protocols are based on established methodologies for similar compounds[1][2].

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water.

-

In an agate mortar, grind a small amount (approximately 1-2 mg) of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should be homogenous.

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution FTIR spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment prior to sample analysis. This will be automatically subtracted from the sample spectrum.

-

Data Processing: Perform baseline correction and atmospheric H₂O and CO₂ compensation if necessary using the spectrometer's software.

-

Fourier-Transform (FT) Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the crystalline or powdered this compound into a glass capillary tube or onto a microscope slide. No extensive sample preparation is typically required.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution FT-Raman spectrometer (e.g., Bruker MultiRAM or similar) equipped with a cooled Germanium (Ge) detector.

-

Excitation Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.

-

Laser Power: Use the lowest possible laser power that provides a good quality spectrum to avoid sample degradation (typically in the range of 50-200 mW).

-

Spectral Range: 4000 - 50 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a minimum of 128 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and normalization as required using the spectrometer's software.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the FTIR and Raman spectroscopy of this compound for researchers and professionals in drug development and materials science. While experimental data is not yet publicly available, the theoretical predictions and detailed, generalized experimental protocols presented here offer a robust starting point for the spectroscopic characterization of this important molecule. The provided workflow for spectroscopic analysis further serves as a practical roadmap for researchers undertaking such studies. It is anticipated that as research on this compound and its applications expands, experimental spectroscopic data will become available, allowing for a direct comparison and refinement of the theoretical models presented in this guide.

References

Mass Spectrometry of 2-Cyano-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Cyano-5-fluoropyridine (C₆H₃FN₂), a key intermediate in pharmaceutical synthesis. This document details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents a theoretical fragmentation pattern based on established principles, and offers visualizations to aid in the understanding of the analytical workflow and molecular breakdown.

Introduction

This compound, with a molecular weight of 122.10 g/mol , is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its analysis by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. This guide outlines the expected mass spectral behavior and provides detailed methodologies for its characterization. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has shown the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 122, confirming its molecular weight.[3]

Predicted Mass Spectrometry Data

While a publicly available, detailed experimental mass spectrum is not readily accessible, a theoretical fragmentation pattern can be predicted based on the functional groups present in the molecule: a pyridine ring, a cyano group, and a fluorine atom. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic ring.

The primary fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules. The following table summarizes the predicted major ions for this compound.

| m/z (Predicted) | Proposed Ion Formula | Proposed Neutral Loss | Notes |

| 122 | [C₆H₃FN₂]⁺• | - | Molecular Ion (M⁺•) |

| 95 | [C₅H₃F]⁺• | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 75 | [C₄H₂F]⁺ | C₂N₂ | Loss of cyanogen from the molecular ion. |

| 69 | [C₄H₃N]⁺• | HF, HCN | Loss of hydrogen fluoride and hydrogen cyanide. |

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron from the nitrogen atom of the pyridine ring or the cyano group, forming the molecular ion at m/z 122. The subsequent fragmentation is likely to proceed through the following pathways:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS. These are generalized methods and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the relatively volatile this compound.

4.1.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration.

-

Sample Matrix: For analysis in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

4.1.2. Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Mass Range | m/z 40-200 |

| Scan Mode | Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile samples or for analyses requiring higher sensitivity, LC-MS is a powerful alternative. Given the polar nature of the cyano and fluoro groups, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a suitable column can be employed.

4.2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Working Solutions: Dilute the stock solution with the initial mobile phase composition to create calibration standards.

-

Sample Matrix: Samples should be filtered through a 0.22 µm syringe filter before injection.

4.2.2. Instrumentation and Conditions

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Column | HILIC column (e.g., amide or silica-based) or C18 column, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient (HILIC) | Start with 95% B, hold for 1 min; decrease to 50% B over 5 min; hold for 2 min; return to 95% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | m/z 50-250 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) for m/z 123 ([M+H]⁺) |

Experimental and Analytical Workflow

The general workflow for the mass spectrometric analysis of this compound involves several key stages from sample preparation to data interpretation.

References

The Versatility of Fluoropyridine Compounds: A Technical Guide to Their Biological Properties

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based molecular scaffolds has emerged as a powerful tool in modern medicinal chemistry and agrochemical design. This in-depth technical guide explores the diverse biological properties of fluoropyridine compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered basicity—have led to the development of potent therapeutic agents and effective crop protection solutions.[1][2][3] This guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel bioactive molecules.

Anticancer Activity of Fluoropyridine Derivatives

Fluoropyridine moieties are integral to a multitude of anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines.[4][5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases like FLT3, EGFR, and VEGFR-2.[6][7][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluoropyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone Derivative | HCT-116 (Colon) | 31.3 - 49.0 | [6] |

| MCF-7 (Breast) | 19.3 - 55.5 | [6] | |

| HepG2 (Liver) | 22.7 - 44.8 | [6] | |

| A549 (Lung) | 36.8 - 70.7 | [6] | |

| Pyridine-Urea Derivative | MCF-7 (Breast) | 0.11 - 5.14 | |

| Diarylpyridine | HeLa (Cervical) | 0.19 | |

| SGC-7901 (Gastric) | 0.30 | ||

| MCF-7 (Breast) | 0.33 | ||

| 1,2,4 Triazole Pyridine | B16F10 (Melanoma) | 41.12 - 61.11 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Fluoropyridine compound stock solution (dissolved in DMSO)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the fluoropyridine compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways Targeted by Fluoropyridine Kinase Inhibitors

Fluoropyridine-based compounds have been successfully developed as potent inhibitors of various kinases implicated in cancer progression. The following diagrams illustrate the signaling pathways of key kinase targets.

Antimicrobial Activity of Fluoropyridine Compounds

The incorporation of fluorine into the pyridine ring has also yielded compounds with significant antibacterial and antiviral properties. These derivatives often exhibit enhanced potency and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.[1][10]

Quantitative Antibacterial and Antiviral Activity Data

The following table presents the minimum inhibitory concentration (MIC) for antibacterial agents and the 50% effective concentration (EC50) for antiviral compounds.

| Compound Class | Target Organism | Activity Metric | Value (µg/mL or µM) | Reference |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Staphylococcus aureus (Gram-positive) | MIC | 0.25 | [10] |

| Gram-positive bacteria | MIC | 2 - 32 | [10] | |

| Fluorinated Nucleoside | Yellow Fever Virus (YFV) | EC50 | 0.4 - 0.9 µM | [11] |

| Hepatitis C Virus (HCV) | EC50 | 0.014 - 0.11 µM | [2] | |

| Zika Virus | IC50 | 4.1 µM | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Fluoropyridine compound stock solution

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the fluoropyridine compound in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluoropyridine Compounds in Agrochemicals

Fluoropyridine derivatives are crucial in the development of modern herbicides, insecticides, and fungicides. The fluorine atom can enhance the biological activity, metabolic stability, and environmental persistence of these crop protection agents.[7][12]

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the biological screening of novel fluoropyridine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Commercial Suppliers and Synthesis of 2-Cyano-5-fluoropyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Cyano-5-fluoropyridine is a key building block in the synthesis of novel therapeutics. Its unique electronic properties, imparted by the fluorine and cyano groups on the pyridine ring, make it a valuable synthon for creating compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, alongside a detailed experimental protocol for its synthesis.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound in research-grade purities. The following table summarizes readily available information from prominent vendors. Please note that pricing is subject to change and may not include shipping and handling fees. For the most current pricing and to place an order, it is recommended to visit the supplier's website or contact them directly.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 327056-62-2 | 97% | 5 g | Contact for Pricing |

| Oakwood Chemical | 327056-62-2 | 99% | 1 g, 5 g, 25 g | $15.00 (1g), $61.00 (5g), $197.00 (25g)[1] |

| TCI Chemicals | 327056-62-2 | >98.0% (GC) | 1 g, 5 g | Contact for Pricing |

| BLD Pharm | 327056-62-2 | ≥98.0% | 1 g, 5 g, 25 g | Contact for Pricing |

| Santa Cruz Biotechnology | 327056-62-2 | --- | Contact for Pricing | Contact for Pricing[2] |

| Thermo Scientific Chemicals | 3939-12-6 (isomer) | 95% | 5 g | $281.00[3] |

| CP Lab Safety | 327056-62-2 | min 98% | 100 g | Contact for Pricing[4] |

| Frontier Specialty Chemicals | 327056-62-2 | --- | Contact for Bulk | Contact for Pricing[5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for researchers who require custom quantities or isotopic labeling. A common and effective method involves a diazotization reaction of 2-cyano-5-aminopyridine.[6]

Experimental Protocol

Materials:

-

2-cyano-5-aminopyridine

-

40% Fluoroboric acid

-

Sodium nitrite

-

Petroleum ether

-

Ammonia water

-

Dry hydrogen chloride gas

-

Anhydrous ether

-

Anhydrous ethanol

-

500 mL four-neck round-bottom flask

-

Reflux apparatus

-

Thermometer

-

Ice-salt bath

-

Vacuum filter

-

Vacuum oven

Procedure:

-

Preparation of the Diazonium Salt:

-

In a 500 mL four-neck round-bottom flask, add 175 mL of 40% (1.05 mol) fluoroboric acid.

-

While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions.

-

Equip the flask with a reflux apparatus and a thermometer.

-

After the addition is complete, cool the reaction mixture to -10 to -5°C using an ice-salt bath.

-

Slowly add a saturated solution of 21.6 g of sodium nitrite (0.315 mol), maintaining the temperature between -10 to -5°C.

-

Continue stirring for 1 hour, during which a significant amount of white solid (the diazonium salt) will precipitate.

-

Store the reaction mixture in a refrigerator overnight to ensure complete precipitation.

-

Vacuum filter the precipitate and wash it with anhydrous ether and anhydrous ethanol until it is nearly colorless.

-

Dry the precipitate in a vacuum oven to a constant weight.

-

-

Thermal Decomposition and Isolation:

-

In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in portions.

-

Slowly heat the flask to 80°C and maintain a reflux for approximately 30 minutes to ensure the complete decomposition of the salt. This will be accompanied by the evolution of white smoke (N₂ + BF₃).

-

After the decomposition is complete, cool the reaction mixture.

-

Adjust the pH to approximately 7 with ammonia water and separate the aqueous phase.

-

Pass dry hydrogen chloride gas through the petroleum ether solution. This will cause the precipitation of the hydrochloride salt of this compound as a white substance.

-

The hydrochloride salt can be converted to the free base (a light yellow transparent liquid) by either basification or heating.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, increased lipophilicity, and modulated basicity of the pyridine nitrogen.[7] These modifications can enhance a drug candidate's ability to cross biological membranes and can lead to stronger interactions with its target protein.

While specific signaling pathways are highly dependent on the final drug molecule synthesized from this building block, its derivatives have been explored in various therapeutic areas. For instance, fluorinated pyridines are integral components of compounds investigated as inhibitors of various enzymes and receptors involved in cancer, inflammation, and infectious diseases. The cyano group can also serve as a handle for further chemical transformations or as a key interacting group within a binding pocket.

The strategic use of this compound allows medicinal chemists to fine-tune the properties of lead compounds, ultimately accelerating the discovery and development of new and more effective medicines.

References

Methodological & Application

The Role of 2-Cyano-5-fluoropyridine in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Cyano-5-fluoropyridine as a key intermediate in pharmaceutical synthesis. The unique electronic properties conferred by the fluorine atom and the cyano group make this pyridine derivative a valuable building block in the development of novel therapeutic agents, particularly in the realm of antiviral drugs.

Application Notes

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a strong electron-withdrawing fluorine atom on the pyridine ring enhances its reactivity and imparts unique physicochemical properties to the final drug molecule.[1] This intermediate is particularly noted for its application in the synthesis of antiviral agents, kinase inhibitors, and other therapeutic compounds.[2]

One of the most prominent applications of a structurally related compound, 2-cyanopyrazine, is in the synthesis of Favipiravir (also known as T-705), a broad-spectrum antiviral drug effective against a range of RNA viruses, including influenza and coronaviruses.[3][4][5] Favipiravir acts as a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite then inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[5][6][7] The synthesis of Favipiravir and its analogs often involves multistep processes where cyanopyridine derivatives are key precursors.[3][4][5]

Experimental Protocols